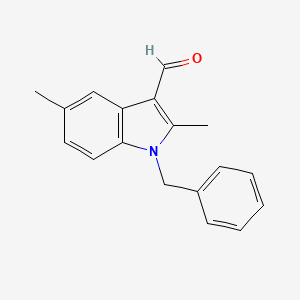

1-benzyl-2,5-dimethyl-1H-indole-3-carbaldehyde

Descripción

1-Benzyl-2,5-dimethyl-1H-indole-3-carbaldehyde is a substituted indole derivative characterized by a benzyl group at the 1-position, methyl groups at the 2- and 5-positions of the indole ring, and a carbaldehyde functional group at the 3-position (Figure 1). Indole derivatives are widely studied due to their diverse biological activities and applications in pharmaceutical and materials science. The carbaldehyde group at C3 enhances reactivity, enabling participation in condensation and nucleophilic addition reactions.

Propiedades

IUPAC Name |

1-benzyl-2,5-dimethylindole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO/c1-13-8-9-18-16(10-13)17(12-20)14(2)19(18)11-15-6-4-3-5-7-15/h3-10,12H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJTFYHRAABPCDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N(C(=C2C=O)C)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Methylation of Indole at 2- and 5-Positions

- The methyl groups at the 2- and 5-positions are introduced via electrophilic aromatic substitution using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions or via directed ortho-metalation followed by methylation.

- The choice of methylation method depends on the substitution pattern and sensitivity of the indole ring.

Formylation at the 3-Position

- Vilsmeier-Haack Reaction: The most common and effective method for formylation at the 3-position of indoles is the Vilsmeier-Haack reaction.

- This involves the reaction of the 2,5-dimethylindole with a Vilsmeier reagent generated in situ by the combination of phosphorus oxychloride (POCl3) and dry dimethylformamide (DMF).

- The reaction is typically carried out at low temperature initially (ice bath) followed by warming to around 40 °C for 1.5 hours to complete the formylation.

- After completion, the reaction mixture is quenched with ice and neutralized with sodium hydroxide solution, precipitating the 2,5-dimethyl-1H-indole-3-carbaldehyde intermediate.

N-Benzylation of Indole Nitrogen

- The N-benzylation is achieved by reacting the 2,5-dimethyl-1H-indole-3-carbaldehyde with benzyl bromide or benzyl chloride in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

- This reaction is typically conducted in a polar aprotic solvent like DMF at moderate temperatures (0–90 °C).

- The benzyl group is introduced selectively at the nitrogen atom, yielding this compound.

Representative Synthetic Procedure (Adapted from Literature)

| Step | Reagents & Conditions | Description | Yield & Notes |

|---|---|---|---|

| 1. Methylation | Methyl iodide, base (e.g., K2CO3), solvent (e.g., acetone), reflux | Electrophilic methylation at 2- and 5-positions of indole | High regioselectivity required; yields vary 70-85% |

| 2. Formylation | POCl3 (47.1 mmol), dry DMF (187.4 mmol), ice bath then 40 °C, 1.5 h | Vilsmeier-Haack formylation at 3-position | Isolated as 2,5-dimethyl-1H-indole-3-carbaldehyde; yields 65-80% |

| 3. N-Benzylation | Benzyl bromide (1.1 equiv), NaH (60% dispersion), dry DMF, 0–90 °C, 6 h | N-alkylation at indole nitrogen | Yields of 1-benzyl derivative typically 75-90% |

Analytical and Spectroscopic Characterization

- NMR Spectroscopy:

- A singlet at ~5.45–5.49 ppm corresponds to the benzylic CH2 group.

- Aldehyde proton appears as a singlet around 9.5–10 ppm.

- Methyl groups at 2- and 5-positions show singlets near 2.0–2.5 ppm.

- IR Spectroscopy:

- Strong absorption near 1680–1700 cm⁻¹ indicative of aldehyde C=O stretch.

- Mass Spectrometry:

- Molecular ion peak consistent with the molecular weight of this compound.

Research Findings and Optimization Notes

- The Vilsmeier-Haack formylation is highly efficient for indole-3-carbaldehyde synthesis, with reaction times and temperatures optimized to minimize side reactions and decomposition.

- N-benzylation is best performed under anhydrous conditions with strong bases to ensure complete deprotonation of the indole nitrogen and high selectivity.

- The presence of methyl groups at 2- and 5-positions influences the electronic properties of the indole ring, slightly affecting reactivity and requiring careful control of reaction parameters.

- Purification is typically achieved by recrystallization or column chromatography using silica gel and solvents such as ethyl acetate/hexane mixtures.

Summary Table of Preparation Method Parameters

| Parameter | Typical Conditions | Comments |

|---|---|---|

| Methylation agent | Methyl iodide or dimethyl sulfate | Requires base, reflux conditions |

| Formylation reagent | POCl3 + DMF | Vilsmeier-Haack reaction |

| Formylation temperature | 0 °C to 40 °C | Controlled to avoid decomposition |

| N-Benzylation reagent | Benzyl bromide | Requires strong base (NaH) |

| N-Benzylation solvent | Dry DMF | Polar aprotic solvent preferred |

| Reaction time (N-Benzylation) | 6 hours at 0–90 °C | Monitored by TLC |

| Purification methods | Recrystallization, column chromatography | Silica gel, ethyl acetate/hexane |

Análisis De Reacciones Químicas

Types of Reactions: 1-Benzyl-2,5-dimethyl-1H-indole-3-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under acidic or basic conditions.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Production of alcohols or amines.

Substitution: Generation of various substituted indole derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1-Benzyl-2,5-dimethyl-1H-indole-3-carbaldehyde is utilized as a building block for synthesizing potential therapeutic agents. Its derivatives have shown promise in targeting neurological and inflammatory diseases. Recent studies have indicated that this compound possesses anticancer properties, inhibiting cell proliferation and inducing apoptosis in various cancer cell lines .

Biological Studies

The compound is employed in biological research to investigate the activity of indole derivatives. It has been found to interact with multiple biological targets, influencing various biochemical pathways. Notably, it exhibits antimicrobial, anti-inflammatory, and antioxidant activities .

Table 1: Biological Activities of this compound

| Activity Type | Description | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cell lines | |

| Antimicrobial | Effective against bacterial pathogens | |

| Anti-inflammatory | Modulates inflammatory responses |

Chemical Research

In chemical research, this compound serves as a model for studying the reactivity and properties of indole derivatives. It aids in developing new synthetic methodologies and exploring the mechanisms behind various chemical reactions. The compound undergoes oxidation to form carboxylic acids or reduction to yield alcohols .

Case Studies

Case Study 1: Anticancer Activity

A study published in the Journal of Organic Chemistry demonstrated that this compound significantly inhibits cancer cell growth through apoptosis induction. The mechanism involves modulating pro-apoptotic and anti-apoptotic gene expression.

Case Study 2: Antimicrobial Properties

Research highlighted in Pharmaceutical Biology examined the antimicrobial efficacy of this compound against resistant bacterial strains. The study concluded that it could serve as a lead compound for developing new antibiotics amidst growing resistance issues .

Mecanismo De Acción

The mechanism by which 1-benzyl-2,5-dimethyl-1H-indole-3-carbaldehyde exerts its effects involves interactions with molecular targets and pathways. The indole core can mimic peptide structures and interact with enzymes, leading to various biological activities. The specific mechanism depends on the biological context and the type of reaction involved.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

This section evaluates structural analogs of 1-benzyl-2,5-dimethyl-1H-indole-3-carbaldehyde, focusing on heterocyclic core variations, substituent modifications, and functional group differences.

Structural Analogs with Varying Heterocyclic Cores

Compound 1: 1-Benzyl-2,5-dimethylindazolium iodide (m.p. 175–176°C)

- Core Structure: Indazole (two adjacent nitrogen atoms) vs. indole (one nitrogen).

- Functional Group: Quaternary ammonium iodide vs. carbaldehyde.

- The iodide salt form enhances solubility in polar solvents compared to the neutral carbaldehyde.

Substituent Variations on the Benzyl Group

Compound 2: 1-(2,5-Dimethylbenzyl)-1H-indole-3-carbaldehyde (SY095952)

- Substituents: 2,5-Dimethylbenzyl at N1 vs. unsubstituted benzyl in the target compound.

- The absence of methyl groups on the indole ring (vs. 2,5-dimethyl in the target compound) reduces steric hindrance around the carbaldehyde group.

Comparison with Pyrrole Derivatives

Compound 3: 1-Benzyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid (CAS 3807-61-2)

- Core Structure: Pyrrole (5-membered, one nitrogen) vs. indole (fused benzene-pyrrole system).

- Functional Group: Carboxylic acid vs. carbaldehyde.

- Impact: The smaller pyrrole ring lacks aromatic conjugation with a benzene ring, reducing π-π stacking interactions. The carboxylic acid group introduces acidity (pKa ~4–5), enabling salt formation, unlike the electrophilic carbaldehyde.

Data Table: Structural and Functional Comparisons

Research Findings and Implications

- Heterocyclic Core Influence: Indole derivatives exhibit stronger aromatic stabilization than pyrrole or indazole analogs, affecting their electronic spectra and reactivity in electrophilic substitutions .

- Functional Group Reactivity: Carbaldehydes participate in Schiff base formation, whereas carboxylic acids (as in pyrrole derivatives) are more suited for esterification or amidation .

Actividad Biológica

1-Benzyl-2,5-dimethyl-1H-indole-3-carbaldehyde is a compound of significant interest due to its potential biological activities. This article reviews the current understanding of its biological properties, including antimicrobial, anticancer, and other pharmacological effects, supported by various studies and data.

Chemical Structure and Properties

This compound has the following molecular structure:

- Molecular Formula: C13H13N

- CAS Number: 1228552-95-1

The compound features an indole ring system with a benzyl group and an aldehyde functional group, which are crucial for its biological interactions.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In a study assessing various indole derivatives, this compound demonstrated significant activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MIC) reported in the range of 7.80 to 12.50 µg/mL .

Table 1: Antimicrobial Activity of this compound

| Microorganism | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 7.80 | 12.50 |

| Bacillus subtilis | 12.50 | 20.00 |

| Escherichia coli | Not Active | Not Active |

| Candida albicans | 15.00 | 25.00 |

The compound was less effective against Gram-negative bacteria like E. coli, indicating a selective spectrum of activity.

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. It showed promising results in inhibiting the proliferation of cancer cell lines, particularly breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. The compound induced apoptosis at concentrations as low as 10 µM, significantly enhancing caspase-3 activity, a critical marker for apoptosis .

Table 2: Anticancer Activity of this compound

| Cancer Cell Line | IC50 (µM) | Apoptosis Induction (Caspase-3 Activity) |

|---|---|---|

| MDA-MB-231 (Breast) | 10 | Increased by 1.33–1.57 times |

| HepG2 (Liver) | 15 | Moderate induction |

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:

- Enzyme Inhibition: The aldehyde group can form reversible covalent bonds with nucleophilic sites on proteins, potentially inhibiting key enzymes involved in cell growth and survival.

- DNA Interaction: The indole moiety may intercalate into DNA, disrupting replication and transcription processes essential for cancer cell proliferation.

- Apoptotic Pathways: By enhancing caspase activity, the compound promotes programmed cell death in malignant cells.

Case Studies

Several studies have documented the synthesis and evaluation of derivatives based on the indole structure:

- A study synthesized novel thiosemicarbazones derived from indole carbaldehydes and evaluated their anticancer properties, highlighting the importance of structural modifications in enhancing biological activity .

- Another investigation focused on the synthesis of quinazolinone derivatives from indoles, demonstrating their antibacterial and anticancer properties in various assays .

Q & A

Q. Advanced

- NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., benzyl protons at δ 4.5–5.5 ppm; aldehyde protons at δ 9.8–10.2 ppm) .

- HPLC-MS : Confirms molecular weight (e.g., [M+H]⁺ at m/z 264.1) and detects trace impurities .

- XRD : Resolves steric effects of 2,5-dimethyl groups on crystal packing .

- FT-IR : Aldehyde C=O stretches (~1680 cm⁻¹) and indole N-H stretches (~3400 cm⁻¹) validate functional groups .

How can computational methods predict the reactivity of the carbaldehyde group in this compound?

Q. Advanced

- DFT calculations : Optimize geometry (e.g., B3LYP/6-311+G(d,p)) to assess electrophilicity of the aldehyde group .

- Molecular docking : Predict interactions with biological targets (e.g., enzyme active sites) based on charge distribution and steric maps .

- MD simulations : Model solvation effects and conformational flexibility in aqueous/organic media .

What are the key spectroscopic features used to confirm the structure?

Q. Basic

- ¹H NMR : Distinct signals for benzyl (δ 4.6–5.1 ppm, -CH₂-), dimethyl groups (δ 2.1–2.4 ppm, -CH₃), and aldehyde (δ 10.0 ppm) .

- ¹³C NMR : Aldehyde carbon at δ 190–195 ppm; quaternary carbons in the indole ring at δ 120–140 ppm .

- HRMS : Exact mass confirmation (e.g., C₁₈H₁₈NO⁺: calculated 264.1388, observed 264.1385) .

How to resolve contradictions in crystallographic data from different studies?

Q. Advanced

- Data validation : Cross-check with CIF validation tools (e.g., PLATON, checkCIF) to identify outliers in bond lengths/angles .

- Multi-method refinement : Combine SHELXL with charge-density analysis (e.g., multipole models) to resolve disorder .

- Comparative analysis : Benchmark against structurally analogous indole derivatives (e.g., 1-benzyl-5-fluoro analogs) to identify systematic errors .

What are the potential biological applications of this compound based on structural analogs?

Q. Basic

- Enzyme inhibition : The aldehyde group acts as an electrophilic warhead in covalent inhibitors (e.g., targeting proteases or kinases) .

- Fluorescent probes : Indole derivatives with electron-withdrawing groups (e.g., -CHO) exhibit tunable emission for bioimaging .

- Antimicrobial agents : Benzyl-substituted indoles show activity against Gram-positive bacteria via membrane disruption .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.